molecular formula C8H8Cl2N2O2S B12063996 Ethanimidamide, 2-chloro-N-[(4-chlorophenyl)sulfonyl]- CAS No. 199938-55-1

Ethanimidamide, 2-chloro-N-[(4-chlorophenyl)sulfonyl]-

Cat. No.: B12063996
CAS No.: 199938-55-1
M. Wt: 267.13 g/mol
InChI Key: QUZNYUVHBMIZCO-UHFFFAOYSA-N
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Description

Ethanimidamide, 2-chloro-N-[(4-chlorophenyl)sulfonyl]- is a chemical compound with the molecular formula C8H9ClN2O2S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanimidamide, 2-chloro-N-[(4-chlorophenyl)sulfonyl]- typically involves the reaction of ethanimidamide with 4-chlorobenzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of Ethanimidamide, 2-chloro-N-[(4-chlorophenyl)sulfonyl]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Ethanimidamide, 2-chloro-N-[(4-chlorophenyl)sulfonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethanimidamide, 2-chloro-N-[(4-chlorophenyl)sulfonyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethanimidamide, 2-chloro-N-[(4-chlorophenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. The exact molecular targets and pathways vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanimidamide, 2-chloro-N-[(4-chlorophenyl)sulfonyl]- is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

199938-55-1

Molecular Formula

C8H8Cl2N2O2S

Molecular Weight

267.13 g/mol

IUPAC Name

2-chloro-N'-(4-chlorophenyl)sulfonylethanimidamide

InChI

InChI=1S/C8H8Cl2N2O2S/c9-5-8(11)12-15(13,14)7-3-1-6(10)2-4-7/h1-4H,5H2,(H2,11,12)

InChI Key

QUZNYUVHBMIZCO-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC=C1S(=O)(=O)/N=C(/CCl)\N)Cl

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)N=C(CCl)N)Cl

Origin of Product

United States

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